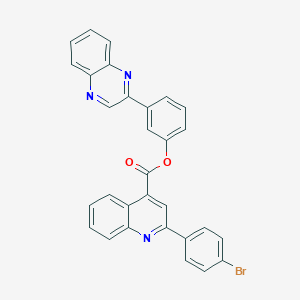
3-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline moiety, a bromophenyl group, and a quinolinecarboxylate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the Ni(0)-mediated Yamamoto-type diaryl homocoupling of fluorinated 2,3-bis(4′-bromophenyl)quinoxaline precursors . This method involves the use of nickel catalysts under specific conditions to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can modify the quinoxaline and quinoline rings.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
科学的研究の応用
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: May be used in the development of advanced materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to its combination of quinoxaline, bromophenyl, and quinolinecarboxylate moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C30H18BrN3O2 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC名 |
(3-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18BrN3O2/c31-21-14-12-19(13-15-21)28-17-24(23-8-1-2-9-25(23)33-28)30(35)36-22-7-5-6-20(16-22)29-18-32-26-10-3-4-11-27(26)34-29/h1-18H |
InChIキー |
URZLFHBPISVULR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


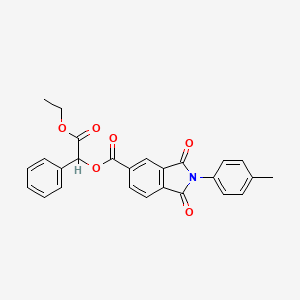
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10879342.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
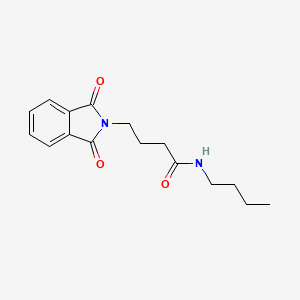
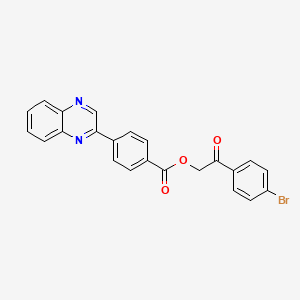

![(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10879396.png)
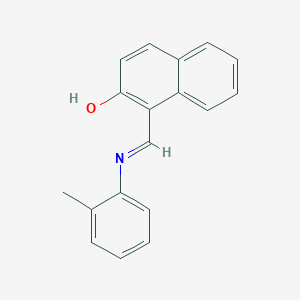
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate](/img/structure/B10879414.png)
![9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10879416.png)
